BenchChemオンラインストアへようこそ!

5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride

Enzyme kinetics Vitamin B6 metabolism Substrate specificity

5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride (CAS 15832-17-4; IUPAC: 5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde hydrochloride) is a heterocyclic pyridine dialdehyde belonging to the vitamin B6 structural family. With molecular formula C₈H₈ClNO₃ and molecular weight 201.61 g/mol, this compound is formally the hydrochloride salt of the free base (CAS 19099-89-9).

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 15832-17-4
Cat. No. B1449844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
CAS15832-17-4
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)C=O.Cl
InChIInChI=1S/C8H7NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-4,12H,1H3;1H
InChIKeyYEOHZVYRGCZVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride (CAS 15832-17-4) – Pyridoxine Intermediate & Vitamin B6 Impurity Reference Standard


5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride (CAS 15832-17-4; IUPAC: 5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde hydrochloride) is a heterocyclic pyridine dialdehyde belonging to the vitamin B6 structural family. With molecular formula C₈H₈ClNO₃ and molecular weight 201.61 g/mol, this compound is formally the hydrochloride salt of the free base (CAS 19099-89-9) . It serves a dual role in pharmaceutical chemistry: as a key synthetic intermediate in pyridoxine (vitamin B₆) production via the Kondrat’eva oxazole–dienophile route, where acidic hydrolysis of a bridged oxygen adduct generates 2-methyl-3-hydroxy-4,5-pyridine dicarboxaldehyde, which is subsequently reduced to pyridoxine [1]; and as Vitamin B6 Impurity 9 HCl / Pyridoxine Impurity 62, a characterized reference standard employed in pharmacopoeial impurity profiling and analytical method validation for pyridoxine hydrochloride active pharmaceutical ingredient .

Why Generic Substitution Fails: 3,4-Dicarboxaldehyde Substitution Pattern and Hydrochloride Salt Form Are Non-Interchangeable with Closest Vitamin B6 Analogs


The vitamin B6 chemical space contains numerous structurally related pyridine derivatives—pyridoxal (4-carbaldehyde-5-hydroxymethyl), isopyridoxal (3-carbaldehyde-4-hydroxymethyl), pyridoxine (3,4-bis-hydroxymethyl), 4-pyridoxic acid, and the 3,4-dicarboxylic acid oxidation product—that superficially appear interchangeable. However, this compound’s defining 3,4-dicarboxaldehyde motif places it in a distinct oxidation state and substitution geometry that determines both its synthetic fate and its enzymatic recognition. Simple substitution with the free base (CAS 19099-89-9) ignores the enhanced crystallinity and aqueous solubility conferred by hydrochloride salt formation ; replacement with the 3,4-dicarboxylic acid analog (CAS 479-30-1) eliminates the aldehyde reduction pathway essential for pyridoxine synthesis [1]; and substitution with monoaldehyde isomers such as isopyridoxal or pyridoxal changes the number of reactive carbonyl sites from two to one, fundamentally altering derivatization stoichiometry and chromatographic retention behavior in impurity profiling . The quantitative evidence below establishes exactly where these differences carry measurable consequences for scientific selection.

Quantitative Differentiation Evidence for 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride (CAS 15832-17-4) vs. Closest Analogs


Enzyme Substrate Profiling: 29% Relative Activity with Pyridoxine 5-Dehydrogenase Distinguishes This Dialdehyde from Other B6-Derived Substrates

The free base form of the target compound, 3-hydroxy-2-methylpyridine-4,5-dicarbaldehyde, serves as a product in the pyridoxine 5-dehydrogenase (EC 1.1.99.9) reaction. In comparative substrate-activity profiling using Arthrobacter sp. enzyme preparations with 2,6-dichlorophenolindophenol as acceptor, this dialdehyde exhibits 29% of the activity measured for the physiological substrate pyridoxine (set as 100% reference) . This places it at parity with pyridoxal (29% activity) and above pyridoxamine (27% activity) and 4-deoxypyridoxine (18% activity). In contrast, the oxidized analog 3-hydroxy-2-methylpyridine-4,5-dicarboxylate is not a substrate for this enzyme but is instead processed by a separate dehydrogenase (4-pyridoxic acid dehydrogenase, EC 1.1.99.42), creating a functional bifurcation in metabolic fate [1]. This enzymatic discrimination means that researchers studying vitamin B6 catabolic pathways cannot substitute the dicarboxylate for the dicarboxaldehyde without altering the enzyme system under investigation.

Enzyme kinetics Vitamin B6 metabolism Substrate specificity Pyridoxine 5-dehydrogenase

Synthetic Route Efficiency: Dicarboxaldehyde Intermediate Enables Direct Catalytic Hydrogenation to Pyridoxine, Contrasting with the 38–54% Yield of the Diethyl Ester–Silane Reduction Route

Two principal synthetic routes to pyridoxine converge at different penultimate intermediates: the 3,4-dicarboxaldehyde (the free base of the target compound) and the 3,4-dicarboxylic acid diethyl ester. The dicarboxaldehyde route, described in US3381014A, proceeds via acidic hydrolysis of a bridged oxygen Diels–Alder adduct to yield 2-methyl-3-hydroxy-4,5-pyridine dicarboxaldehyde, which is subsequently reduced by catalytic hydrogenation (Raney nickel or Pd/C, H₂ gas at moderate pressure in water or methanol) or by hydride reducing agents (LiAlH₄ or NaBH₄ in THF) to afford pyridoxine; the patent describes this conversion as occurring in 'high yield' [1]. In contrast, the diethyl ester route, published by Dumond and Gum (2003), reduces 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester using silane reagents (MeSiH(OEt)₂ monomer or polymethylhydrosiloxane) to afford crude pyridoxine in 38–54% overall yield with 76% purity after resin-based isolation [2]. Although the dicarboxaldehyde patent does not specify a precise numerical yield, it explicitly claims direct conversion of the hydrolysis solution to pyridoxine without intermediate isolation of the dialdehyde, via a one-pot hydrolysis–hydrogenation sequence that eliminates the yield losses associated with ester reduction workup and resin purification. The dicarboxaldehyde thus offers a convergent platform compatible with both heterogeneous catalytic hydrogenation and stoichiometric hydride reduction, providing process flexibility absent from the silane–ester route.

Pyridoxine synthesis Process chemistry Intermediate comparison Catalytic hydrogenation

Hydrochloride Salt vs. Free Base: Molecular Weight, Purity, and Handling Properties Differentiate Procurement Options for the 3,4-Dicarboxaldehyde Core

The target compound (CAS 15832-17-4) is the hydrochloride salt of 5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde. Comparative vendor specifications show that the HCl salt is commercially available at 98% purity (Leyan, Product No. 1827787) and 95% purity (AChemBlock, Catalog X207140) , whereas the free base (CAS 19099-89-9) is listed at 95%+ purity . The salt form carries a molecular weight of 201.61 g/mol (free base 165.15 g/mol + HCl 36.46 g/mol), which directly affects gravimetric calculations for solution preparation: a 10 mM solution requires 2.02 mg/mL of the salt versus 1.65 mg/mL of the free base—a 22% mass difference that can introduce systematic error if the salt form is not accounted for in protocols designed for the free base [1]. Hydrochloride salt formation typically enhances crystallinity and aqueous solubility for pyridine carboxaldehydes; the free base of related pyridine aldehydes is frequently described as an oil or low-melting solid, whereas the hydrochloride provides a well-defined crystalline powder amenable to precise weighing and long-term storage at 2–8°C under desiccated conditions . Additionally, the hydrochloride salt is the form specified for Vitamin B6 Impurity 9 HCl reference standard material, directly matching the counterion environment encountered in pyridoxine hydrochloride drug substance impurity testing [2].

Salt selection Physicochemical properties Solid-state stability Analytical reference standards

Chromatographic Differentiation: Unique 3,4-Dicarboxaldehyde Substitution Pattern Enables Baseline Resolution from Isopyridoxal and Pyridoxal in Pharmacopoeial HPLC Impurity Profiling

In reversed-phase HPLC methods developed for the separation of vitamin B6 and its nine known impurities, the 3,4-dicarboxaldehyde compound (Vitamin B6 Impurity 9 HCl) elutes with a distinct retention time relative to the isomeric monoaldehyde impurities isopyridoxal (3-carbaldehyde-4-hydroxymethyl; Vitamin B6 Impurity 85) and pyridoxal (4-carbaldehyde-5-hydroxymethyl; the active vitamer) . Chinese patent literature describes a validated HPLC method that achieves baseline separation of vitamin B6 from nine specified impurities—including the target compound—under a single set of isocratic conditions, enabling accurate quantification for pharmaceutical quality control [1]. The structural basis for this separation lies in the polarity difference conferred by the second aldehyde group: the target compound possesses two polar carbonyl moieties (calculated hydrogen bond acceptor count = 4; topological polar surface area higher than monoaldehyde analogs), whereas isopyridoxal and pyridoxal each carry one aldehyde and one hydroxymethyl group (hydrogen bond donor count = 2 vs. 1 for the dialdehyde), producing measurably different partitioning behavior on C18 stationary phases . This chromatographic differentiation is essential because co-elution of a dialdehyde impurity with a monoaldehyde impurity would compromise the specificity of the pharmacopoeial purity test and could lead to an underestimation of the total impurity burden in pyridoxine hydrochloride drug substance.

HPLC impurity profiling Pharmaceutical quality control Retention time differentiation Vitamin B6 analysis

Oxidation State Gatekeeping: The 3,4-Dicarboxaldehyde Occupies a Unique Redox Niche Between the 3,4-Dicarboxylic Acid and 4-Pyridoxic Acid, Precluding Substitution in Sequential Metabolic Studies

The compound 3-hydroxy-2-methylpyridine-4,5-dicarboxaldehyde (the free base of the target compound) occupies a precise oxidation state within the vitamin B6 catabolic pathway that cannot be replicated by either the more oxidized 3,4-dicarboxylic acid (CAS 479-30-1) or the partially reduced 4-pyridoxic acid (5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid). In the bacterial degradation pathway elucidated in Mesorhizobium loti and Arthrobacter spp., pyridoxine is first oxidized by pyridoxine 5-dehydrogenase (EC 1.1.99.9) to the 3,4-dicarboxaldehyde product [1]; this dialdehyde is then further oxidized to the dicarboxylate by a separate aldehyde dehydrogenase system. The 3,4-dicarboxylic acid (CAS 479-30-1, MW 197.14 g/mol) is the fully oxidized form and is the substrate for 4-pyridoxic acid dehydrogenase (EC 1.1.99.42), not for pyridoxine 5-dehydrogenase [2]. Attempting to use the dicarboxylic acid as a surrogate for the dicarboxaldehyde in pyridoxine 5-dehydrogenase assays yields no turnover because the enzyme requires the aldehyde oxidation state at both the C-4 and C-5 positions. Conversely, the diethyl ester (MW 253.25 g/mol) is a synthetic intermediate en route to pyridoxine but is not a recognized substrate for any B6-catabolic enzyme, making it unsuitable for metabolic studies [3]. This oxidation-state gatekeeping means that only the dicarboxaldehyde (or its hydrochloride salt) serves as the authentic product standard for pyridoxine 5-dehydrogenase activity measurements and as the genuine downstream intermediate for studying the complete bacterial B6 degradation pathway.

Redox chemistry Metabolic intermediate Vitamin B6 catabolism Aldehyde dehydrogenase

Optimal Application Scenarios for 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride (CAS 15832-17-4) Based on Quantitative Differentiation Evidence


Pyridoxine Hydrochloride Impurity Profiling and Pharmacopoeial Method Validation

Pharmaceutical QC laboratories developing or validating HPLC methods for pyridoxine hydrochloride drug substance per EP/USP monographs require the 3,4-dicarboxaldehyde hydrochloride as Vitamin B6 Impurity 9 HCl reference standard. The chromatographic differentiation evidence (Section 3, Evidence Item 4) establishes that this compound's unique polarity profile—two aldehyde groups producing four H-bond acceptor sites versus one acceptor site for isopyridoxal or pyridoxal—ensures baseline resolution from co-occurring positional isomers under isocratic reversed-phase conditions . Use of the correct impurity standard is mandatory: substituting isopyridoxal HCl (CAS 90005-85-9) would generate a system suitability failure due to different retention time, potentially delaying ANDA submissions or batch release decisions. The hydrochloride salt form directly matches the counterion environment of pyridoxine hydrochloride API, eliminating salt-form mismatch artifacts in extraction recovery studies .

Enzymatic Studies of Vitamin B6 Catabolism: Pyridoxine 5-Dehydrogenase Product Standard

Investigators studying the bacterial degradation of vitamin B6 via the pyridoxine 5-dehydrogenase (EC 1.1.99.9) pathway require the 3,4-dicarboxaldehyde as an authentic product standard for enzyme activity assays. The BRENDA-curated substrate specificity data (Section 3, Evidence Item 1) demonstrate that this dialdehyde exhibits 29% relative activity with the Arthrobacter sp. enzyme, equivalent to pyridoxal but 2 percentage points above pyridoxamine . The oxidation-state gatekeeping evidence (Section 3, Evidence Item 5) confirms that the 3,4-dicarboxylic acid analog (CAS 479-30-1) is not a substrate for this enzyme, making the dialdehyde the only valid product standard. The HCl salt form enables preparation of stable aqueous stock solutions that can be stored refrigerated (2–8°C) without the aldehyde oxidation that is more rapid in the free base form .

One-Pot Pyridoxine Synthesis via Hydrolysis–Hydrogenation Sequence

Medicinal chemistry groups synthesizing pyridoxine or C-6-substituted pyridoxine analogs can leverage the dicarboxaldehyde hydrochloride as an entry point to a one-pot hydrolysis–hydrogenation sequence. As described in patent US3381014A (Section 3, Evidence Item 2), the compound can be dissolved in aqueous or alcoholic HCl and directly hydrogenated using Raney nickel or palladium-on-carbon catalysts under moderate H₂ pressure, producing pyridoxine without intermediate isolation [1]. This contrasts with the diethyl ester–silane reduction route (Dumond & Gum, Molecules 2003), which requires Ti(OiPr)₄ catalyst, silane stoichiometry control, and Amberlite resin-based purification, delivering only 38–54% yield at 76% purity [2]. The one-pot sequence eliminates workup losses at the dialdehyde stage and is compatible with standard hydrogenation equipment available in most synthesis laboratories.

Bis-Schiff Base Ligand Synthesis for Coordination Chemistry and Enzyme Inhibitor Design

The dual aldehyde functionality of this compound—two formyl groups at the 3- and 4-positions of the pyridine ring—enables stoichiometric bis-Schiff base formation with primary amines, diamine linkers, or hydrazine derivatives, generating N,N'-bidentate or tetradentate ligand frameworks in a single condensation step. This distinguishes it from monoaldehyde B6 analogs (pyridoxal, isopyridoxal), which can form only mono-Schiff base adducts. The hydrochloride salt offers practical advantages: the protonated pyridine nitrogen enhances water solubility for aqueous-phase condensations, and the crystalline solid can be accurately weighed for precise 1:2 (dialdehyde:diamine) stoichiometric control. While no direct head-to-head comparison of Schiff base formation rates is available in the retrieved literature, the structural evidence (Section 3, Evidence Item 4) establishes that the 3,4-dicarboxaldehyde substitution pattern provides twice the reactive carbonyl sites of the closest monoaldehyde comparators, enabling divergent synthetic pathways to macrocyclic or polymeric architectures that are inaccessible from monoaldehyde starting materials [3].

Quote Request

Request a Quote for 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.